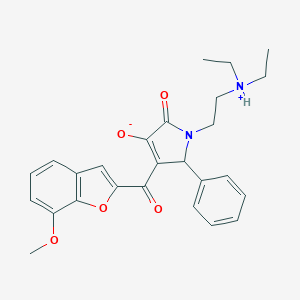
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C26H28N2O5
- Molecular Weight : 448.5 g/mol
- IUPAC Name : this compound
The compound features a pyrrole ring, a hydroxyl group, and a methoxybenzofuran moiety, which contribute to its diverse biological activities. The presence of the diethylamino group enhances its membrane permeability, facilitating cellular uptake.
Structural Representation
The structural representation can be analyzed using various chemical visualization tools, which confirm the compound's identity and purity through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The diethylamino group is believed to enhance the compound's ability to penetrate cell membranes, allowing it to exert its effects intracellularly.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that regulate apoptosis and cell survival.
- Signal Transduction Pathways : Similar compounds have been shown to modulate pathways related to inflammation and cancer progression.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.
In Vitro Studies
Several studies have assessed the biological activity of similar compounds:
-
Anti-inflammatory Effects :
- A study demonstrated that derivatives of pyrrolidinones can significantly reduce the production of inflammatory mediators in vitro .
- Another investigation highlighted that compounds with methoxybenzofuran moieties exhibit potent anti-inflammatory properties through NF-kB pathway inhibition .
-
Anticancer Activity :
- Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential use in oncology .
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Modulation of inflammatory enzymes |
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-22(17-10-7-6-8-11-17)21(24(30)26(28)31)23(29)20-16-18-12-9-13-19(32-3)25(18)33-20/h6-13,16,22,30H,4-5,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVDNFIMSGLOSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














